Lipophilicity (LogP) Comparison: Ortho-Methyl vs. Meta-Methyl Isomer
The ortho-methyl substitution pattern in 3-(2-methylphenoxy)propylamine results in a calculated logP value of 2.42, which is approximately 0.8 log units lower than the 3.22 logP calculated for the meta-methyl positional isomer, 3-(3-methylphenoxy)propylamine (CAS 26646-51-5) [1]. This difference corresponds to a roughly 6-fold lower theoretical octanol-water partition coefficient for the ortho-substituted compound.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.42 (XLogP3-AA) |
| Comparator Or Baseline | 3-(3-Methylphenoxy)propylamine (meta isomer): 3.22 (XLogP3) |
| Quantified Difference | ΔLogP = -0.80 (target compound is less lipophilic) |
| Conditions | Calculated values from authoritative chemical databases using XLogP3 algorithm |
Why This Matters
Lower lipophilicity impacts aqueous solubility and extraction efficiency during workup, and alters retention times in reverse-phase HPLC purification, making the ortho isomer a distinct entity for process development.
- [1] Chemsrc. 3-(2-Methylphenoxy)propylamine (CAS 50911-61-0): Density 0.992 g/cm³, Boiling Point 269 °C, LogP 2.42. https://m.chemsrc.com/mip/cas/50911-61-0_672455.html View Source
